N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine
Description
N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and a methylpropanamine moiety
Properties
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-15(12-6-5-7-14(8-12)19-3)18(2)10-13-9-16-11-17-13/h5-9,11,15H,4,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUGPNVAUOJVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N(C)CC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Methylpropanamine Moiety: The final step involves the reductive amination of the intermediate product with N-methylpropan-1-amine under hydrogenation conditions using a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride and alkyl halides under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-5-ylmethyl)-1-phenyl-N-methylpropan-1-amine: Lacks the methoxy group, which may affect its biological activity.
N-(1H-imidazol-5-ylmethyl)-1-(4-methoxyphenyl)-N-methylpropan-1-amine: Has the methoxy group at a different position, potentially altering its interactions with molecular targets.
Uniqueness
N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
